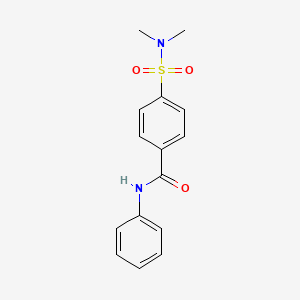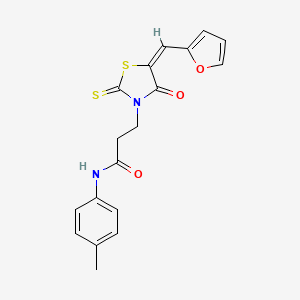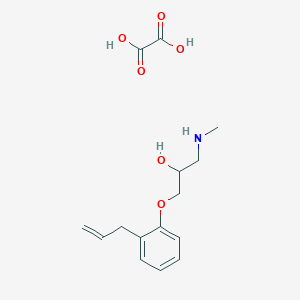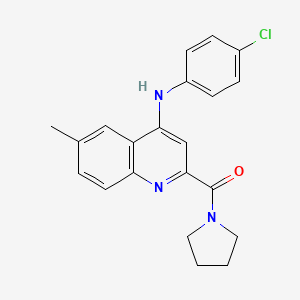![molecular formula C17H11F2N5S B2967219 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-40-6](/img/structure/B2967219.png)
7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of electronegative atoms like fluorine and nitrogen would create regions of high electron density, leading to a polar molecule. The sulfur atom in the thioether group could potentially participate in pi stacking interactions with aromatic rings .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the fluorine atoms might be substituted under the right conditions, and the compound could participate in further reactions to form larger, more complex molecules. The thioether group might also be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of fluorine atoms could increase its stability and potentially its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Triazolo[4,5-d]pyrimidine derivatives have been studied for their potential anti-cancer effects. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of these compounds . Additionally, they have been reported to inhibit cell proliferation and epithelial-mesenchymal transition (EMT) progression in gastric cell lines as USP28 inhibitors .
LSD1 Inhibition
The triazolo[4,5-d]pyrimidine scaffold is used as a template for designing new LSD1 inhibitors. LSD1 plays a key role in regulating lysine methylation and its abnormal overexpression is associated with the progression of certain human malignancies .
Antibacterial Activity
Derivatives of triazolo[4,3-a]pyrazine, which share a similar structure with triazolo[4,5-d]pyrimidine, exhibit a wide range of biological activities including antibacterial properties . This suggests potential antibacterial applications for triazolo[4,5-d]pyrimidine derivatives as well.
Antidiabetic Properties
Triazolo[4,3-a]pyrazine derivatives are also known for their antidiabetic properties. They are important in drug discovery programs for treatments like type II diabetes mellitus .
Anti-Platelet Aggregations
These compounds have shown activity against platelet aggregations, which can be crucial in preventing thrombotic diseases .
Antifungal and Antimalarial Activities
The structural analogs of triazolo[4,5-d]pyrimidine have demonstrated antifungal and antimalarial activities, indicating similar potential uses for our compound of interest .
Anti-Tubercular Properties
Triazolo[4,3-a]pyrazine derivatives have been identified with anti-tubercular properties, which could be explored in triazolo[4,5-d]pyrimidine derivatives as well .
Anticonvulsant Effects
These compounds are also associated with anticonvulsant effects, which could be beneficial in treating seizure disorders .
Zukünftige Richtungen
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also be interesting to study its interactions with other molecules, both in a chemical reaction context and in potential biological targets .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUDDBPUHEBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)
![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)



![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)